N-(2-Fluoro-3-methoxybenzyl)-N-methylamine
Overview
Description
N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a fluorine atom and a methoxy group attached to the benzyl ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine typically involves the reaction of 2-fluoro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3-methoxybenzyl)-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone for halogen exchange reactions
Major Products Formed
Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxyacetophenone
Reduction: Formation of this compound derivatives
Substitution: Formation of 2-iodo-3-methoxybenzyl-N-methylamine
Scientific Research Applications
N-(2-Fluoro-3-methoxybenzyl)-N-methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-3-methoxybenzyl)-4-methylcyclohexanamine
- 2-Fluoro-3-methoxybenzyl bromide
- N-(2-Fluoro-3-methoxybenzyl)propan-2-amine
Uniqueness
N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and methoxy group enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGHVPZHVXQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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